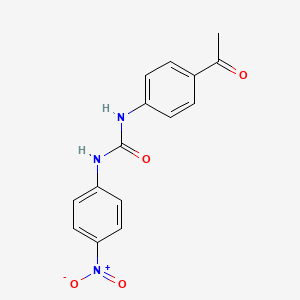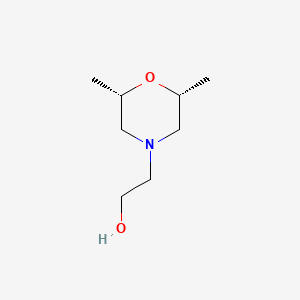
2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol
Descripción general
Descripción
The compound 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol is not directly discussed in the provided papers. However, the papers do provide insight into related compounds and the general class of Aryl Alkyl Alcohols (AAAs), which share some structural similarities. AAAs are characterized by an aryl group attached to an alkyl chain that bears an alcohol functional group. These compounds are used in various applications, including fragrances due to their volatile and aromatic properties .
Synthesis Analysis
While the specific synthesis of 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol is not detailed in the provided papers, the synthesis of ethanol from renewable sources is discussed in paper . The paper describes a novel method for ethanol production using CO2, dimethyl ether (DME), and H2 with a Ru–Co bimetallic catalyst. This process highlights the importance of developing sustainable and selective methods for synthesizing alcohols, which could be relevant for the synthesis of complex alcohol derivatives such as 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol.
Molecular Structure Analysis
The molecular structure of AAAs, which are structurally related to 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol, consists of an aryl group bonded to an alkyl chain with an alcohol group. The AAAs can be primary, secondary, or tertiary alcohols, indicating the presence of one, two, or three alkyl groups attached to the carbon bearing the hydroxyl group, respectively . The stereochemistry, as indicated by the (2R,6S) notation in 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol, would influence the molecule's physical properties and reactivity.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol. However, the general reactivity of alcohols includes their ability to undergo substitution reactions to form esters, ethers, and other derivatives. They can also participate in oxidation reactions to form aldehydes, ketones, or carboxylic acids, depending on the structure of the alcohol .
Physical and Chemical Properties Analysis
The physical properties of AAAs, such as 2-(3-methylphenyl) ethanol and 2-(4-methylphenoxy)ethanol, include their volatility and aromatic nature, which make them suitable as fragrance ingredients . The chemical properties include their reactivity as alcohols, which allows them to engage in various chemical reactions. The toxicological and dermatological properties of these compounds are also of interest, as they are relevant for their safety assessment in consumer products . The synthesis paper provides insight into the selectivity and activity challenges in producing alcohols, which are important considerations for the physical and chemical properties of synthesized compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Scaffolds Synthesis
Designed scaffold dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate, closely related to the specified morpholine derivative, was synthesized in optically pure form. This compound demonstrated its versatility as a "chemical multitalent" by facilitating easy transformation into valuable heterocyclic building blocks. These transformations underline the potential of morpholine derivatives in synthesizing a wide range of chemical entities for various applications, from pharmaceuticals to materials science (Pandey, Gaikwad, & Gadre, 2012).
Polymer Science
The interaction of poly(N-acryloylmorpholine) (PAcM) with poly(p-vinylphenol) (PVPh) in different solvent systems showcased the formation of interpolymer complexes and blends. This research highlights the significance of morpholine derivatives in modifying polymer interactions and properties, contributing to advancements in polymer chemistry and engineering (Yi & Goh, 2002).
Metal Complexation
Research on metal-free and metallophthalocyanines, involving the synthesis and characterization of novel complexes, emphasizes the role of morpholine derivatives in the development of coordination compounds. These complexes have been studied for their aggregation properties and potential applications in materials science, highlighting the versatility of morpholine derivatives in creating complex structures with metals (Bıyıklıoğlu, 2011).
Organotin Clusters
The synthesis and characterization of asymmetric pentameric and tetrameric organotin clusters through partial dearylation offer insights into the complex chemistry involving morpholine derivatives. These studies contribute to our understanding of the formation mechanisms and potential applications of organotin clusters in catalysis and materials science (Murugavel & Shanmugan, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFPVCCEXLHAGE-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2R,6S)-2,6-dimethylmorpholinyl)ethanol | |
CAS RN |
276860-60-7 | |
| Record name | 2-((2S,6R)-2,6-dimethylmorpholino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



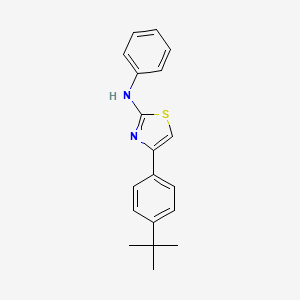
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)
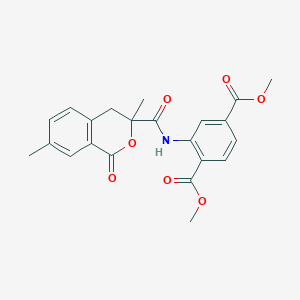

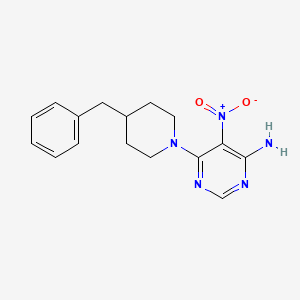
![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)
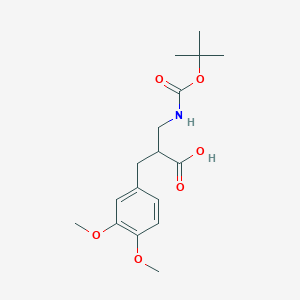


![3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B2502488.png)
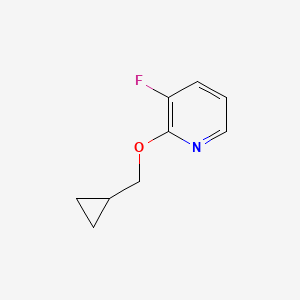
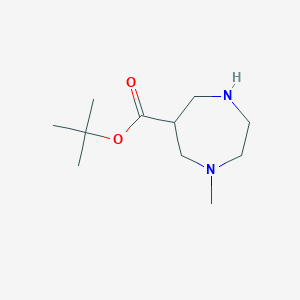
![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)
